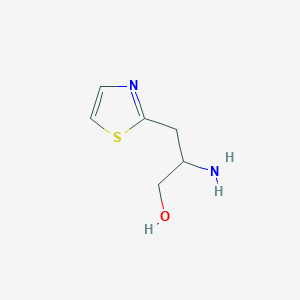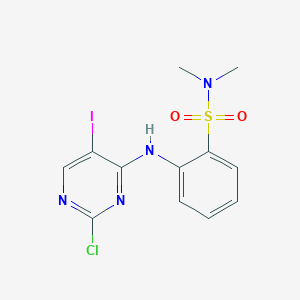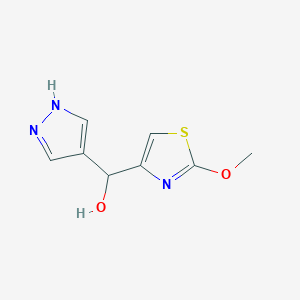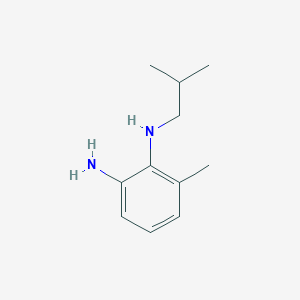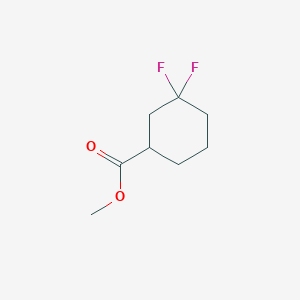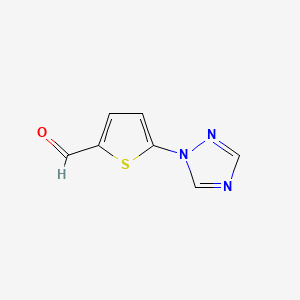
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a triazole ring attached to a thiophene ring with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar biological activities.
Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group, used in similar synthetic applications.
5-(4-(1H-1,2,4-Triazol-1-YL)phenyl)-2H-tetrazole: Another triazole-containing compound with potential antimicrobial properties
Uniqueness
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is unique due to its combination of a triazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H5N3OS |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
5-(1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-3-6-1-2-7(12-6)10-5-8-4-9-10/h1-5H |
Clave InChI |
KREFBKYPJPRVIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)N2C=NC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


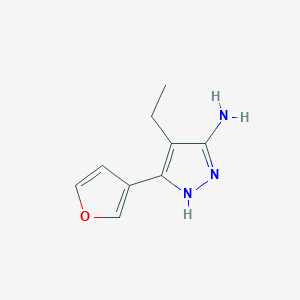
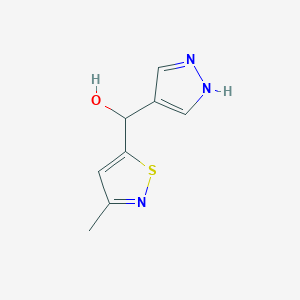
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)
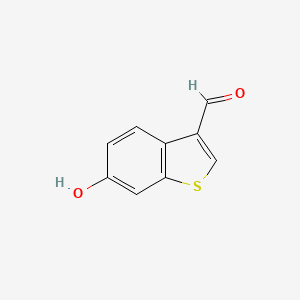
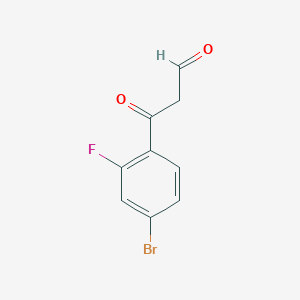
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
